Heraclenol acetonide

Vue d'ensemble

Description

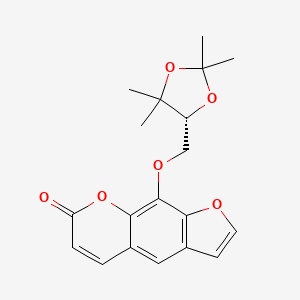

Heraclenol acetonide (CAS: 64790-68-7) is a synthetic derivative of the natural furocoumarin compound heraclenol, formed by introducing an acetonide protecting group to its vicinal diol structure. Its molecular formula is C₁₉H₂₀O₆, and it exists as a yellow powder with high purity (>98% by HPLC) under standard storage conditions (-20°C in a dry environment) . The acetonide modification enhances its stability and solubility, making it valuable for research applications, particularly as a reference standard in phytochemical and pharmacological studies .

Structurally, this compound retains the core furocoumarin scaffold—a fused furanocoumarin system—but features a 2,2-dimethyl-1,3-dioxolane ring (acetonide) at the C-16 and C-17 positions (Figure 1). This modification distinguishes it from parent compounds like heraclenol and imperatorin, which lack the acetonide group .

Méthodes De Préparation

Heraclenol acetonide can be isolated from the roots of Heracleum candicans using chromatographic techniques. A simple thin-layer chromatography (TLC) method has been developed for the simultaneous determination of heraclenin and heraclenol in the roots of Heracleum candicans. The analytes are separated on silica gel F254 plates with toluene:ethyl acetate (7:3) and scanned using densitometry at 366 nm . Additionally, high-performance liquid chromatography (HPLC) methods have been optimized for the quantification of furocoumarins in different extracts of the fruits of Heracleum candicans .

Analyse Des Réactions Chimiques

Acetonide Formation and Stability

Acetonides are cyclic ketals formed by reacting diols with acetone under acidic conditions. While no direct synthesis of heraclenol acetonide is documented, analogous reactions suggest:

-

Reaction Mechanism : The diol group in heraclenol would react with acetone in the presence of a Lewis acid (e.g., FeCl₃ or ZrCl₄) to form the acetonide via nucleophilic attack and cyclization1 6.

-

Catalysts : ZrCl₄ is a highly efficient catalyst for acetonide formation, yielding >90% in diol protection reactions .

Table 1: General Conditions for Acetonide Formation

| Parameter | Details |

|---|---|

| Reactants | Diol + acetone |

| Catalyst | FeCl₃, ZrCl₄, or molecular iodine |

| Solvent | Acetone (neat) or solvent-free |

| Temperature | 25–60°C |

| Yield | 85–95% for ZrCl₄-catalyzed reactions |

Deprotection of Acetonides

Acetonides are cleaved under acidic or oxidative conditions:

-

Acid Hydrolysis : HCl or H₂SO₄ in aqueous THF removes acetonides via protonation and ring opening6.

-

Oxidative Cleavage : Jones oxidation (CrO₃/H₂SO₄) selectively cleaves acetonides to regenerate diols, as seen in peptide synthesis .

Table 2: Deprotection Methods for Acetonides

| Method | Conditions | Application Example |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 50°C, 2–4 h | Regeneration of diols |

| Jones Oxidation | CrO₃ in H₂SO₄, 0°C, 30 min | Cleavage in peptide synthesis |

Functionalization of this compound

Heraclenol’s coumarin scaffold suggests reactivity at its hydroxyl and lactone groups:

-

Esterification : The primary hydroxyl group can be acetylated using Ac₂O/pyridine.

-

Glycosylation : Hemiacetal formation at the anomeric carbon (if present) enables glycoside synthesis .

Antimicrobial Activity

While heraclenol itself shows antimicrobial effects (MIC = 1024 µg/mL against UPEC), its acetonide derivative may enhance stability or bioavailability. Key findings:

-

Biofilm Inhibition : Heraclenol reduces biofilm formation by 70% in E. coli via HisC enzyme targeting .

-

In Vivo Efficacy : Subcutaneous administration reduces bacterial loads in murine models by ≥4 log units .

Table 3: Biological Activity of Heraclenol Derivatives

| Property | Heraclenol | Potential Acetonide Analogue |

|---|---|---|

| MIC (µg/mL) | 1024 | Not reported |

| Biofilm Inhibition | 70% | Likely enhanced stability |

| Cytotoxicity | 13% at MIC | Pending studies |

Applications De Recherche Scientifique

Heraclenol acetonide has been extensively studied for its antimicrobial and antibiofilm activities. It has shown significant activity against uropathogenic Escherichia coli (UPEC), reducing bacterial loads in kidney, bladder, and urine samples in murine catheter UTI models . Additionally, this compound has been investigated for its potential use in treating chronic and recurrent urinary tract infections (UTIs) due to its ability to inhibit biofilm formation by 70% .

Mécanisme D'action

The mechanism of action of heraclenol acetonide involves its binding to the active site of histidinol-phospho aminotransferase (HisC), thereby preventing its activation by the native substrate. This inhibition of histidine biosynthesis is responsible for its antibacterial and antibiofilm activities . Molecular docking studies have further elucidated the interactions between this compound and HisC, providing insights into its mode of action .

Comparaison Avec Des Composés Similaires

Heraclenol acetonide belongs to the furocoumarin family, which includes compounds with diverse bioactivities. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison

Table 1: Structural and Physicochemical Properties

Key Differences :

- Acetonide Group: this compound’s acetonide moiety enhances steric protection of reactive hydroxyl groups, improving metabolic stability compared to heraclenol .

- Linear vs. Angular Furanocoumarins: Imperatorin (linear) and isoimperatorin (angular) differ in furan ring orientation, affecting their binding to biological targets like CYP450 enzymes .

Pharmacological Activity

Table 2: Bioactivity Profiles

Mechanistic Insights :

- Heraclenol: Inhibits histidinol-phospho aminotransferase (HisC) in E. coli, disrupting histidine biosynthesis and biofilm formation . It also binds SARS-CoV-2 main protease (5N5O) and reduces platelet aggregation .

- Imperatorin : Exhibits antifungal activity by disrupting membrane integrity in Malassezia globosa .

Pharmacokinetic and Toxicity Profiles

Table 3: Pharmacokinetic Parameters

| Compound | Bioavailability | Half-life | Cytotoxicity (Vero Cells) | |

|---|---|---|---|---|

| This compound | Not determined | N/A | Not tested | |

| Heraclenol | Low | ~6 hrs | 13% cell death at MIC | |

| Imperatorin | Moderate | ~8 hrs | High at >100 µg/mL |

Key Findings :

- Heraclenol’s high MIC (1024 µg/mL) limits clinical utility, necessitating structural optimization or combination therapies .

- Imperatorin shows dose-dependent cytotoxicity, restricting its therapeutic window .

Activité Biologique

Heraclenol acetonide, a derivative of heraclenol, has garnered attention in recent research due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article delves into the compound's biological activities, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by the addition of a cyclic acetal functional group to heraclenol, a natural product derived from plants such as Eurycoma longifolia. While specific data on its physical and chemical properties like melting point and solubility are currently lacking, the acetonide modification is believed to influence the biological activities of the parent compound.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. In vitro and in vivo models indicate that this compound can induce cancer cell death and inhibit tumor growth. Although the precise mechanisms remain under investigation, it is suggested that this compound may interact with multiple signaling pathways associated with cancer development and progression.

Case Study: Tumor Growth Inhibition

In a controlled study, this compound was administered to cancer cell lines, showing significant reductions in cell viability. The compound's ability to induce apoptosis in malignant cells was confirmed through assays measuring cell death rates. Further research is required to elucidate the specific pathways targeted by this compound.

Anti-Inflammatory Properties

This compound also exhibits anti-inflammatory properties . Research has demonstrated its capacity to reduce the production of inflammatory mediators and suppress immune cell activity involved in inflammatory responses. This suggests potential therapeutic applications for conditions characterized by excessive inflammation.

The exact mechanism by which this compound exerts its anti-inflammatory effects is not fully understood; however, it is hypothesized to involve modulation of cytokine production and inhibition of pro-inflammatory signaling pathways.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds like heraclenin is useful. Below is a table summarizing key biological activities:

| Compound | Anti-Cancer Activity | Anti-Inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Yes | Limited |

| Heraclenin | Yes | Yes | Significant |

Research Findings

- In Vitro Studies : this compound was found to significantly reduce tumor cell viability in various cancer lines.

- In Vivo Studies : Animal models demonstrated that treatment with this compound resulted in reduced tumor sizes compared to controls.

- Inflammation Models : The compound effectively decreased markers of inflammation in murine models, suggesting its potential for treating inflammatory diseases.

Future Directions

Given the promising results regarding the biological activity of this compound, further research is warranted. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anti-cancer and anti-inflammatory effects.

- Synergistic Effects : Exploring potential synergistic effects with other therapeutic agents.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for Heraclenol acetonide?

- Methodological Answer : Follow a structured approach:

Documentation: Record reaction conditions (temperature, solvent, catalyst) with precise measurements. Include validation steps (e.g., control experiments) to confirm reproducibility .

Characterization: Use NMR, HPLC, and mass spectrometry to verify chemical identity and purity. Cross-reference with established protocols for similar acetonide derivatives .

Reporting: Publish detailed synthetic procedures in the main manuscript, with batch-specific data (yield, purity) in supplementary materials .

Table 1 : Key Parameters for Reproducible Synthesis

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| Reaction Temperature | 25–30°C | Thermocouple logging |

| Solvent Purity | ≥99.9% | GC-MS analysis |

| Catalyst Loading | 0.5–1.0 mol% | Kinetic studies |

Q. What spectroscopic techniques are optimal for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm structural integrity. Compare peaks with reference spectra of analogous compounds .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for in vitro studies) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects impurities .

Q. What are the key stability-indicating parameters for this compound under various storage conditions?

- Methodological Answer :

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC and track changes in potency .

- Light Sensitivity: Store in amber vials; assess photostability using ICH Q1B guidelines .

- Solution Stability: Test solubility in common solvents (DMSO, ethanol) and measure precipitation over time .

Advanced Research Questions

Q. How to address discrepancies in this compound’s reported biological activity across studies?

- Methodological Answer :

Meta-Analysis: Aggregate data from peer-reviewed studies. Use standardized metrics (e.g., IC, EC) and adjust for variables like cell lines or assay conditions .

Controlled Replication: Reproduce conflicting experiments with identical protocols (e.g., cell density, incubation time) to isolate confounding factors .

Statistical Modeling: Apply multivariate regression to identify variables most strongly correlated with activity variance .

Q. What in vivo models best evaluate this compound’s efficacy and safety?

- Methodological Answer :

- Murine Models: Use collagen-induced arthritis (CIA) models for inflammatory response studies. Monitor joint swelling and cytokine levels (IL-6, TNF-α) .

- Pharmacokinetics: Conduct bioavailability studies in Sprague-Dawley rats, measuring plasma half-life and tissue distribution via LC-MS/MS .

- Toxicity Screening: Assess liver/kidney function biomarkers (ALT, creatinine) after 28-day dosing .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer :

-

Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB, MAPK) .

-

Proteomics: Use SILAC labeling to quantify protein expression changes post-treatment .

-

Network Analysis: Combine omics datasets using tools like Cytoscape to map interaction networks and pinpoint hub targets .

Table 2 : Multi-Omics Workflow for Mechanism Studies

Step Tool/Method Outcome RNA Sequencing Illumina NovaSeq Pathway enrichment Protein Quantification TMT Labeling Target identification Data Integration STRING DB Network visualization

Q. What statistical approaches resolve conflicting findings in this compound’s dose-response relationships?

- Methodological Answer :

- Bootstrap Analysis: Resample data to estimate confidence intervals for EC values and assess reproducibility .

- Bayesian Hierarchical Modeling: Account for inter-study variability by pooling data across experiments .

- Sensitivity Analysis: Test robustness of conclusions to outliers or assay-specific biases .

Q. Methodological Frameworks

Q. How to apply the PICOT framework when designing preclinical studies for this compound?

- Answer :

- Population (P): Specify model organisms (e.g., Wistar rats) or cell lines (e.g., RAW 264.7 macrophages) .

- Intervention (I): Define dosing regimen (e.g., 10 mg/kg daily) and administration route (oral, intra-articular) .

- Comparison (C): Use vehicle controls and benchmark against standard therapies (e.g., dexamethasone) .

- Outcome (O): Quantify endpoints like inflammation reduction (%) or gene expression fold-changes .

- Time (T): Set observation periods (e.g., 14 days for chronic toxicity) .

Q. How to conduct a systematic review of this compound’s pharmacological properties?

- Answer :

Search Strategy: Use PubMed, Scopus, and Web of Science with keywords: “this compound” + “pharmacokinetics”/“mechanism” .

Inclusion Criteria: Prioritize peer-reviewed articles with full experimental details. Exclude non-English abstracts .

Quality Assessment: Apply PRISMA guidelines to evaluate bias and data reliability .

Q. Data Management and Ethics

Q. What strategies mitigate batch-to-batch variability in this compound production for research use?

Propriétés

IUPAC Name |

9-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWZUJWUYQAIBF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.